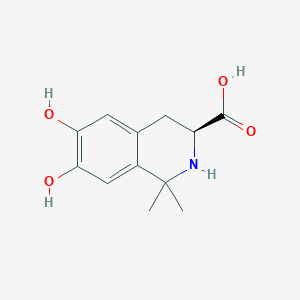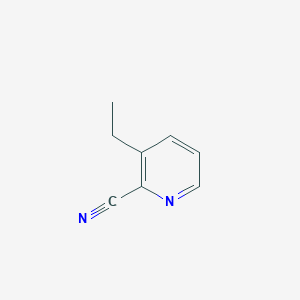
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a chiral compound that is part of a broader class of amino acids with potential applications in pharmaceuticals and as a building block in organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds and methodologies can offer insights into its properties and synthesis.
Synthesis Analysis
The synthesis of chiral amino acids such as (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid can be approached through methods like the resolution of racemic mixtures or through asymmetric synthesis. Paper describes the optical resolution of a related compound, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, using cinchonidine as a resolving agent, achieving yields of about 70% for the optically pure (S)- and (R)- enantiomers. This method could potentially be adapted for the synthesis of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid by modifying the starting materials and resolution conditions.
Molecular Structure Analysis
The molecular structure of chiral amino acids can be elucidated using spectroscopic methods such as NMR and vibrational spectroscopy. Paper provides an example of such an analysis for a similar compound, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, using ab initio HF and DFT methods. These techniques could be applied to (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid to determine its geometric structure, vibrational frequencies, and electronic properties such as HOMO and LUMO energies.
Chemical Reactions Analysis
The reactivity of chiral amino acids can be explored through their participation in various chemical reactions. Paper discusses a chiral resolution reagent that reacts with α-chiral amines to form diastereomeric products, which can be quantified by NMR and HPLC. This reagent could potentially be used to analyze the enantiomeric excess of synthesized (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid or to study its reactivity with other compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral amino acids like (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid can be characterized by a variety of techniques. Paper describes the use of quantum mechanical calculations to determine properties such as the electric dipole moment and hyperpolarizability, as well as solvent effects using the polarized continuum model. These methods could be used to predict the behavior of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid in different environments and its potential interactions with other molecules.
Aplicaciones Científicas De Investigación
1. Cross-Coupling in Organic Synthesis
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid finds application in the field of organic chemistry, particularly in cross-coupling reactions. A study by Wan, Dastbaravardeh, Li, and Yu (2013) demonstrated its use in meta-C–H arylation and methylation, utilizing a U-shaped template for effective cross-coupling with organoborons (Wan, Dastbaravardeh, Li, & Yu, 2013).
2. Radiolabeling and Imaging in Medicine
In medical research, particularly for imaging brain tumors, this compound has shown significant potential. Yu et al. (2010) synthesized and evaluated radiolabeled versions of this compound for positron emission tomography (PET) imaging, demonstrating its effectiveness in entering tumor cells via amino acid transport (Yu et al., 2010). McConathy et al. (2002) further explored its use in radiopharmaceuticals for detecting intracranial neoplasms, highlighting its substrate compatibility with A-type amino acid transport systems (McConathy et al., 2002).
3. Asymmetric Synthesis of Amino Acids
The compound has applications in the synthesis of other amino acids. Blesl et al. (2018) reported its use in the synthesis of β-hydroxy-α,α-dialkyl-α-amino acids via l- and d-specific threonine aldolases, emphasizing the method's high stereoselectivity (Blesl et al., 2018).
4. Development of Antibacterial Agents
In the pharmaceutical field, this compound is involved in synthesizing new antibacterial molecules. Holla, Bhat, and Shetty (2003) incorporated it into the synthesis of fluorine-containing thiadiazolotriazinones, notable for their antibacterial properties (Holla, Bhat, & Shetty, 2003).
5. Enzymatic Transformations and Metabolite Production
It is also used in studying enzymatic transformations and metabolite production. Beck, Hansen, and Lauritsen (2002) investigated its role in metabolite production by Staphylococcus xylosus, which is significant for understanding bacterial metabolisms (Beck, Hansen, & Lauritsen, 2002).
6. Fluorescent Amino Acids in Chemical Biology
The compound's derivatives are used in the field of chemical biology, particularly in designing fluorescent amino acids. Cheng, Kuru, Sachdeva, and Vendrell (2020) discussed the synthesis of fluorescent amino acids, including derivatives of this compound, for optical imaging in biological studies (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZGACCJFXQSCQ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)F)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














